Sigma-1 Receptor Binding Affinity: Class-Level Inference from N-(2-phenylethyl)pentan-1-amine
While direct binding data for Pentyl(1-phenylethyl)amine is absent in the accessed literature, its close structural analog, N-(2-phenylethyl)pentan-1-amine, demonstrates a Ki of 48.2 nM for the sigma-1 receptor in guinea pig brain membranes using [3H]pentazocine as a radioligand [1]. This affinity is a direct result of the N-pentyl substitution, as unsubstituted phenylethylamine exhibits negligible sigma-1 affinity [2]. This establishes the N-pentyl chain as a critical pharmacophore element for sigma-1 engagement within this chemotype.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly available. Inference based on analog N-(2-phenylethyl)pentan-1-amine: Ki = 48.2 nM. |
| Comparator Or Baseline | Phenylethylamine (unsubstituted): Negligible affinity. |
| Quantified Difference | >20-fold improvement (estimated based on typical micromolar Ki for unsubstituted phenylethylamine). |
| Conditions | Guinea pig brain membranes; [3H]pentazocine radioligand. |
Why This Matters
This data suggests that the N-pentyl substitution confers a significant increase in sigma-1 receptor affinity, making Pentyl(1-phenylethyl)amine a more suitable candidate for research into sigma receptor pharmacology than the unsubstituted parent amine.
- [1] BindingDB. BDBM50041239 (Pentyl-phenethyl-amine | CHEMBL20355). Ki: 48.2 nM for sigma-1 receptor. View Source
- [2] Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry, 37(8), 1214-1219. View Source
